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Compound of Interest

N-(5-Bromopyridin-2-
Compound Name:
YL)pivalamide

Cat. No.: B179979

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(5-
Bromopyridin-2-YL)pivalamide, a compound of interest in medicinal chemistry and drug
development. Due to the limited availability of specific experimental data for this exact molecule
in publicly accessible literature, this document presents a detailed analysis based on closely
related structural analogs and established spectroscopic principles. The information herein
serves as a valuable resource for the characterization and quality control of this and similar
compounds.

Chemical Structure and Properties

N-(5-Bromopyridin-2-YL)pivalamide belongs to the class of pivalamide-substituted
bromopyridines. Its chemical structure consists of a pyridine ring substituted with a bromine
atom at the 5-position and a pivalamide group at the 2-position.

Molecular Formula: C10H13BrN20

Molecular Weight: 257.13 g/mol

Spectroscopic Data Summary
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The following tables summarize the expected and observed spectroscopic data for N-(5-

Bromopyridin-2-YL)pivalamide and its close isomers. This comparative presentation allows

for a more informed analysis and interpretation of experimentally obtained spectra.

Compound Solvent Chemical Shift (d) ppm
8.69 (dd, J = 8.1, 1.6 Hz, 1H),
N-(2-Bromopyridin-3- cpel 8.07 (dd, J = 4.6, 1.6 Hz, 1H),
3
yl)pivalamide 8.02 (br s, 1H, NH), 7.26 (dd, J
=8.1, 4.7 Hz, 1H), 1.35 (s, 9H)
~8.3 (d, 1H, H6), ~7.8 (dd, 1H,
N-(5-Bromopyridin-2- cDCl H4), ~7.5 (d, 1H, H3), ~8.0 (br
YL)pivalamide (Predicted)* ’ s, 1H, NH), ~1.3 (s, 9H,
C(CHs3)3)
= 13
Compound Solvent Chemical Shift (6) ppm
o 177.4 (C=0), 144.4, 133.8,
N-(2-Bromopyridin-3-
) ) CDCIs 133.5, 128.6, 123.7, 40.3
yl)pivalamide
(C(CHB3)3), 27.6 (C(CHs)3)
~177 (C=0), ~152 (C2), ~148
N-(5-Bromopyridin-2- C6), ~140 (C4), ~115 (CbH),
( py cDCls (Ce) (C4) (C5)

YL)pivalamide (Predicted)*

~112 (C3), ~40 (C(CHs)3), ~27
(C(CHs)3)

Table 3: Infrared (IR) Spectroscopic Data
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Compound Sample Prep Key Absorptions (cm™?)

~3300-3400 (N-H stretch),
~2970 (C-H stretch, aliphatic),
~1680 (C=0 stretch, amide I),
Related Amide Compounds KBr pellet ~1580 (C=C and C=N stretch,
aromatic), ~1530 (N-H bend,
amide II), ~800-900 (C-H

bend, aromatic)

Table 4: Mass Spectrometry (MS) Data

Compound lonization Mode [M+H]* (m/z)
N-(2-Bromopyridin-3- 258.0/260.0 (due to bromine
) ) ESlI or CI )
yl)pivalamide isotopes 7°Br and 81Br)
N-(5-Bromopyridin-2- 258.0/260.0 (due to bromine
] ] ESl or CI )
YL)pivalamide* isotopes 7°Br and ®1Br)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized based on the instrumentation
available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

¢ Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or
higher.

e H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.
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o Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, 16-32

scans.

o Use tetramethylsilane (TMS) as an internal standard (0 ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024
or more scans.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)
powder and press into a thin pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

¢ Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:
o Scan the sample over the mid-IR range (typically 4000-400 cm~1).
o Collect 16-32 scans for a good signal-to-noise ratio.

o Perform a background scan of the empty sample holder or ATR crystal.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as
necessary for the specific instrument.
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e Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Chemical lonization (CI).

o Data Acquisition:
o Infuse the sample solution into the ion source.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the analysis
of N-(5-Bromopyridin-2-YL)pivalamide.

Caption: Molecular structure of N-(5-Bromopyridin-2-YL)pivalamide.
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General Workflow for Synthesis and Spectroscopic Characterization
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« To cite this document: BenchChem. [Spectroscopic Analysis of N-(5-Bromopyridin-2-
YL)pivalamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b179979#spectroscopic-data-of-n-5-bromopyridin-2-yl-
pivalamide-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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